5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound that belongs to the class of tetrahydronaphthalenes This compound features a unique structure with an ethoxy group, a thiophene ring, and an amine group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethoxy Group: This step involves the ethylation of the hydroxyl group on the naphthalene ring using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction followed by reduction.
Formation of the Amine Group: The final step involves the reductive amination of the intermediate product using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: A simpler analog with a thiophene ring and an ethylamine group.
1-Thiophen-2-yl-ethylamine: Another analog with a thiophene ring attached to an ethylamine group.
Uniqueness
5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its complex structure, which combines a tetrahydronaphthalene backbone with an ethoxy group, a thiophene ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H23NOS |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C18H23NOS/c1-2-20-18-7-3-5-14-13-15(8-9-17(14)18)19-11-10-16-6-4-12-21-16/h3-7,12,15,19H,2,8-11,13H2,1H3 |
InChI Key |
UAMUVWUBUBIKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3 |
Origin of Product |
United States |
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